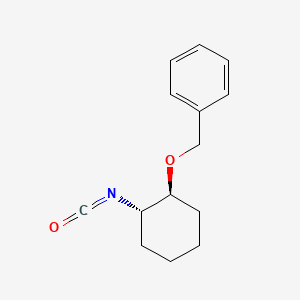

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate

Description

Significance of Isocyanate Functional Groups in Organic Chemistry

The isocyanate group, characterized by the formula R−N=C=O, is a highly reactive functional group prized for its utility in a wide array of chemical transformations. wikipedia.org Isocyanates are electrophiles, making them susceptible to attack by various nucleophiles. youtube.com This reactivity is the foundation of their extensive use in synthesis.

The most prominent reaction of isocyanates is their addition reaction with alcohols to form carbamate (B1207046) (urethane) linkages. chemeurope.comcrowdchem.net When a diisocyanate is reacted with a polyol (a molecule with two or more hydroxyl groups), the result is the formation of long polymer chains known as polyurethanes. chemeurope.com This polymerization is a cornerstone of the modern materials industry, producing everything from flexible foams to rigid insulation and durable coatings. wikipedia.orgcrowdchem.net

Similarly, isocyanates react readily with amines to yield urea (B33335) derivatives. wikipedia.org The reaction between a diisocyanate and a diamine leads to the formation of polyureas, another important class of polymers. chemeurope.com Water also reacts with isocyanates, first forming an unstable carbamic acid which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgyoutube.com This reaction is ingeniously exploited in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. youtube.com

The synthesis of isocyanates is typically achieved by the phosgenation of primary amines. wikipedia.org However, due to the hazardous nature of phosgene (B1210022), alternative laboratory-scale methods such as the Curtius and Lossen rearrangements have also been developed. chemeurope.comorganic-chemistry.org The inherent reactivity and diverse reaction pathways of the isocyanate group make it an indispensable functional group in organic synthesis. oup.com

Table 1: Key Reactions of the Isocyanate Functional Group

| Reactant | Product | Linkage/Compound Formed |

|---|---|---|

| Alcohol (R'-OH) | R-NH-CO-OR' | Urethane (B1682113) (Carbamate) |

| Amine (R'₂NH) | R-NH-CO-NR'₂ | Urea |

Role of Chiral Building Blocks in Stereoselective Transformations

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. hilarispublisher.com Molecules that exhibit this "handedness" are called enantiomers. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral molecule. enamine.net Consequently, in fields like pharmacology, one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even harmful. hilarispublisher.com

This biological specificity necessitates the synthesis of single-enantiomer compounds, a practice known as asymmetric or stereoselective synthesis. google.com Chiral building blocks are enantiomerically pure compounds that serve as valuable starting materials or intermediates in the construction of complex chiral targets. enamine.net By incorporating a pre-existing, well-defined stereocenter into a synthetic route, chemists can influence the stereochemical outcome of subsequent reactions.

The use of chiral building blocks is a primary strategy for controlling molecular architecture. enamine.net These compounds can act as substrates, chiral auxiliaries, or be incorporated into chiral catalysts. youtube.com A chiral auxiliary, for instance, is temporarily attached to a non-chiral substrate to direct a stereoselective reaction, after which it is removed and can often be recycled. youtube.com This approach provides a reliable and efficient method for creating new stereocenters with a high degree of enantiomeric purity. youtube.com

Contextualizing (1S,2S)-(+)-2-Benzyloxycyclohexyl Isocyanate within Chiral Synthesis

This compound is a chemical compound that embodies the principles of both isocyanate chemistry and stereoselective synthesis. Its structure features a cyclohexane (B81311) ring, which provides a conformationally rigid scaffold. Attached to this ring are two key functional groups: a reactive isocyanate group at one carbon and a bulky benzyloxy group at an adjacent carbon.

Crucially, the relationship between these two groups is fixed in a specific three-dimensional arrangement, defined by the (1S,2S) stereochemistry. This inherent chirality makes the molecule a valuable chiral building block. The isocyanate group serves as the primary point of reaction, ready to engage with nucleophiles to form new bonds. The adjacent chiral center, bearing the benzyloxy group, is positioned to influence the approach of incoming reagents, thereby directing the stereochemical outcome of the reaction.

This compound can be envisioned as a chiral handle, designed to introduce both a cyclohexyl moiety and a new functional linkage (such as a urethane or urea) in a stereocontrolled manner. Its application in organic synthesis would leverage this structure to build more complex molecules where the specific (1S,2S) configuration is transferred or used to induce a desired stereochemistry elsewhere in the target molecule.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 361392-21-4 |

| Molecular Formula | C₁₄H₁₇NO₂ scbt.com |

| Molecular Weight | 231.30 g/mol scbt.com |

Overview of Research Trajectories for the Chiral Cyclohexyl Isocyanate Derivative

While specific, published applications of this compound are not extensively documented in mainstream literature, its structure suggests several potential research trajectories within the field of asymmetric synthesis and materials science.

Asymmetric Synthesis of Bioactive Molecules: The compound is well-suited for use as a key intermediate in the multi-step synthesis of complex chiral molecules, such as pharmaceuticals or natural products. Its defined stereochemistry can be used to set one or more stereocenters in the final target. Researchers might employ it in reactions where the isocyanate group is transformed into a urea or carbamate that is part of a larger, biologically active scaffold.

Development of Chiral Derivatizing Agents: The isocyanate group reacts rapidly and quantitatively with chiral alcohols and amines. This property could be exploited to use this compound as a chiral derivatizing agent. By reacting it with a mixture of enantiomers of another compound, two diastereomers are formed. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original mixture.

Synthesis of Chiral Polymers and Materials: Research has shown that chiral isocyanates can be polymerized to form helical polymers, where the chirality of the monomer unit dictates the helical screw-sense of the polymer chain. researchgate.net this compound could serve as a monomer for the synthesis of novel chiral polymers with unique chiroptical properties, potentially useful in applications like chiral separations or as advanced optical materials. For instance, chiral isocyanates have been used to create chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. nih.gov

Creation of Supramolecular Structures: Chiral molecules containing groups capable of hydrogen bonding, such as the ureas formed from isocyanates, can self-assemble into ordered, chiral supramolecular structures. acs.org Research into using this specific isocyanate to form chiral gels, liquid crystals, or porous organic frameworks could lead to new materials with applications in selective guest encapsulation or enantioselective catalysis. acs.org

In essence, the research potential of this compound lies in its dual functionality: the reactivity of the isocyanate group and the stereodirecting influence of its chiral backbone.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S)-2-isocyanatocyclohexyl]oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVZRVVQFLEXHN-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N=C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s,2s + 2 Benzyloxycyclohexyl Isocyanate

Precursor Synthesis and Stereochemical Control

The cornerstone of synthesizing (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate lies in the production of its enantiomerically pure precursor, (1S,2S)-2-Benzyloxycyclohexylamine. The stereochemical integrity of this precursor directly dictates the stereochemistry of the final isocyanate product.

Enantioselective Preparation of (1S,2S)-2-Benzyloxycyclohexylamine Precursors

A common and effective strategy to obtain the enantiomerically pure precursor begins with the resolution of a racemic mixture of trans-2-aminocyclohexanol. This separation is often achieved through diastereomeric salt formation using a chiral resolving agent. For instance, the enantiomer of the required precursor, (1R,2R)-(-)-2-amino cyclohexanol, is synthesized, and a similar methodology can be applied to obtain the (1S,2S) enantiomer.

The synthesis can be broken down into the following key steps:

Resolution of trans-2-aminocyclohexanol: A racemic mixture of trans-2-aminocyclohexanol is treated with an enantiomerically pure acid, such as L-(+)-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiomerically pure (1S,2S)-2-aminocyclohexanol.

Amino Group Protection: The amino group of the resolved (1S,2S)-2-aminocyclohexanol is then protected to prevent side reactions in the subsequent step. A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced by reacting the amino alcohol with benzyl (B1604629) chloroformate.

Benzylation of the Hydroxyl Group: The hydroxyl group is then converted to a benzyl ether. This is typically achieved by treating the N-protected amino alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with benzyl bromide.

Deprotection of the Amino Group: Finally, the protecting group on the nitrogen is removed to yield (1S,2S)-2-Benzyloxycyclohexylamine. For a Cbz group, this is commonly accomplished through hydrogenolysis.

A patent describing the synthesis of the enantiomer, (1R,2R)-(-)-2-benzyloxy cyclohexylamine, outlines a similar multi-step process involving resolution, amino protection, benzylation, and deprotection. google.com

Stereocontrol Strategies in Intermediate Synthesis

The critical aspect of stereocontrol is managed at the resolution stage. The formation of diastereomeric salts allows for the physical separation of the two enantiomers of the starting trans-2-aminocyclohexanol. The trans stereochemistry of the starting material is crucial as it is retained throughout the synthetic sequence, ultimately leading to the desired (1S,2S) configuration in both the amine precursor and the final isocyanate product. The subsequent protection and benzylation steps are designed to proceed without affecting the established stereocenters.

Isocyanate Functionalization Approaches

Once the enantiomerically pure (1S,2S)-2-Benzyloxycyclohexylamine is obtained, the final step is the introduction of the isocyanate group. Several methods are available for this transformation, which can be broadly categorized into phosgene-based and phosgene-free routes.

Phosgene-Based Methods and Analogues

The traditional and most direct method for converting a primary amine to an isocyanate is through the use of phosgene (B1210022) (COCl₂). nih.gov This reaction is typically carried out in an inert solvent. A solid and therefore safer alternative to gaseous phosgene is triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov Triphosgene, in the presence of a base, generates phosgene in situ, thus avoiding the handling of the highly toxic gas. The reaction of (1S,2S)-2-Benzyloxycyclohexylamine with phosgene or triphosgene would proceed via a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

Table 1: Phosgene-Based Isocyanate Synthesis

| Reagent | Amine Substrate | Product | Typical Conditions |

|---|---|---|---|

| Phosgene (COCl₂) | (1S,2S)-2-Benzyloxycyclohexylamine | This compound | Inert solvent, with or without a base, followed by thermal HCl elimination. |

Phosgene-Free Routes to Isocyanate Formation

Due to the high toxicity of phosgene and its analogues, several phosgene-free methods for isocyanate synthesis have been developed. One common approach involves the reaction of the amine with a carbonyl source, such as a dialkyl carbonate, to form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. mdpi.com

For the synthesis of this compound, the amine precursor would first be reacted with a reagent like diphenyl carbonate to form the corresponding phenyl carbamate. Subsequent thermal decomposition of this carbamate would yield the target isocyanate and phenol (B47542) as a byproduct. researchgate.net

Table 2: Phosgene-Free Isocyanate Synthesis via Carbamate

| Carbonyl Source | Intermediate | Product | Typical Conditions |

|---|

Curtius Rearrangement and Related Transformations

The Curtius rearrangement provides a versatile phosgene-free route to isocyanates from carboxylic acids. wikipedia.orgorganic-chemistry.orgrsc.org This method involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgrsc.org

To apply this method to the synthesis of this compound, one would need to start with the corresponding carboxylic acid, (1S,2S)-2-benzyloxycyclohexanecarboxylic acid. This acid would first be converted to an acyl azide, typically via the corresponding acyl chloride or by using a reagent like diphenyl phosphorazidate (DPPA). nih.gov Gentle heating of the acyl azide then induces the rearrangement to the isocyanate. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov A key advantage of the Curtius rearrangement is that it proceeds with retention of the stereochemistry of the migrating group. nih.govnih.gov

Table 3: Isocyanate Synthesis via Curtius Rearrangement

| Starting Material | Intermediate | Product | Key Reagents |

|---|

Chemo- and Stereoselective Aspects of Isocyanate Formation

The formation of this compound from its precursors is a critical step that dictates the purity and stereochemical integrity of the final product. The two primary methods, the Curtius rearrangement of an acyl azide and the phosgenation of an amine, offer distinct advantages and challenges regarding selectivity.

The Curtius rearrangement is a powerful method for converting a carboxylic acid to an isocyanate. rsc.org This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.org A key feature of the Curtius rearrangement is its high degree of stereospecificity. The migration of the alkyl group occurs with complete retention of configuration at the migrating carbon. wikipedia.org This makes it an ideal method for the synthesis of chiral isocyanates like this compound, as the stereochemistry of the starting carboxylic acid, (1S,2S)-2-(benzyloxy)cyclohexanecarboxylic acid, is directly transferred to the isocyanate product.

The concerted mechanism of the Curtius rearrangement, where the loss of nitrogen and the alkyl migration are believed to happen simultaneously, prevents the formation of a free nitrene intermediate that could lead to side reactions and loss of stereochemical information. wikipedia.org The reaction is also highly chemoselective, as the acyl azide functionality is specifically transformed into the isocyanate without affecting other functional groups, such as the benzyl ether present in the target molecule.

| Precursor | Reagent | Solvent | Temperature (°C) | Key Outcome |

| (1S,2S)-2-(benzyloxy)cyclohexanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Toluene | 80-100 | Formation of this compound with retention of stereochemistry. |

| (1S,2S)-2-(benzyloxy)cyclohexanecarbonyl chloride | Sodium azide | Acetone/Water | 0-25 | Formation of the acyl azide intermediate, which is then heated in an inert solvent to yield the isocyanate. |

Phosgenation , the reaction of the corresponding amine, (1S,2S)-2-(benzyloxy)cyclohexan-1-amine, with phosgene (COCl₂) or a phosgene equivalent like triphosgene, is another common method for isocyanate synthesis. google.com This reaction also proceeds with retention of stereochemistry at the carbon bearing the amino group. The primary amine reacts with phosgene to form a carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.

While effective, the high toxicity of phosgene necessitates stringent safety precautions and has led to the development of phosgene-free alternatives. acs.orgnih.gov From a chemoselectivity standpoint, phosgene is highly reactive and can potentially react with other nucleophilic groups if present. However, in the case of (1S,2S)-2-(benzyloxy)cyclohexan-1-amine, the primary amine is the most reactive site.

Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

For the Curtius rearrangement , the primary safety concern on a large scale is the thermal instability of the acyl azide intermediate and the potential for a runaway reaction due to the exothermic nature of the rearrangement and the evolution of nitrogen gas. acs.org To mitigate these risks, careful thermal hazard assessment is crucial. Reaction calorimetry can be employed to determine the heat of reaction and the rate of heat generation. acs.org

For large-scale production, a semi-batch or continuous flow process is often preferred over a batch process. rsc.orgresearchgate.net In a continuous flow setup, small amounts of the reactants are continuously mixed and reacted in a microreactor, which offers superior heat and mass transfer, precise temperature control, and minimizes the accumulation of hazardous intermediates. rsc.orgresearchgate.netconsensus.app This approach significantly enhances the safety of the process. The choice of solvent is also critical; it should be inert to the reactants and have a sufficiently high boiling point to allow for a controlled reaction temperature.

| Parameter | Batch Process Challenges | Continuous Flow Advantages |

| Safety | Potential for thermal runaway and gas accumulation. | Enhanced heat transfer, minimal accumulation of hazardous intermediates. rsc.orgresearchgate.net |

| Control | Difficult to control temperature and mixing on a large scale. | Precise control over reaction time, temperature, and stoichiometry. |

| Efficiency | May require longer reaction times and complex work-up procedures. | Can lead to higher yields, improved purity, and reduced cycle times. rsc.org |

When considering phosgenation for large-scale synthesis, the primary concern is the handling of highly toxic and corrosive phosgene gas. irsst.qc.ca This necessitates specialized equipment and stringent containment protocols to prevent any release into the environment. environmentclearance.nic.in The reaction is typically carried out in a well-ventilated, dedicated facility. The use of phosgene surrogates, such as triphosgene (a solid) or diphosgene (a liquid), can offer handling advantages, but they still generate phosgene in situ.

The reaction is often run as a continuous process where a solution of the amine is brought into contact with a stream of phosgene gas in a suitable reactor. google.com This allows for better control of the reaction stoichiometry and temperature. The removal of the hydrogen chloride byproduct is also a key consideration, often achieved by sparging with an inert gas or by reaction with a tertiary amine base. google.com The choice of solvent is important to ensure the solubility of the amine hydrochloride salt intermediate and the final isocyanate product. google.com

Ultimately, the choice between the Curtius rearrangement and phosgenation for the large-scale synthesis of this compound will depend on a thorough evaluation of safety, environmental impact, cost, and the available manufacturing infrastructure. The trend in the pharmaceutical and fine chemical industries is to move away from hazardous reagents like phosgene, making the Curtius rearrangement, particularly in a continuous flow setup, an increasingly attractive option. acs.orgnih.gov

Chemical Reactivity and Derivatization of 1s,2s + 2 Benzyloxycyclohexyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by protonation of the nitrogen atom, typically by the nucleophile itself or by a proton source in the reaction medium. rsc.org These reactions are generally high-yielding and proceed under mild conditions, often without the need for a catalyst. The inherent chirality of the (1S,2S)-(+)-2-benzyloxycyclohexyl moiety is typically retained throughout these transformations.

The reaction of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate with alcohols or phenols results in the formation of chiral urethanes, also known as carbamates. This transformation is a cornerstone of polyurethane chemistry and is widely used in organic synthesis. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. A subsequent proton transfer from the alcohol to the nitrogen atom yields the stable urethane (B1682113) product. kuleuven.be The reaction is generally exothermic and can be catalyzed by bases (like tertiary amines) or organometallic compounds, although it often proceeds efficiently without catalysis. Primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be

Table 1: Representative Urethane Formation Reactions This table shows generalized examples of the reaction of this compound with various alcohols to illustrate the formation of the corresponding urethanes.

| Reactant (Alcohol) | Product Name | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Methanol | Methyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamate | Tetrahydrofuran (THF) | Room Temperature |

| Ethanol | Ethyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamate | Dichloromethane (DCM) | Room Temperature |

| Isopropanol | Isopropyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamate | Acetonitrile | Room Temperature, may require catalyst (e.g., DABCO) |

| Phenol (B47542) | Phenyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamate | Toluene | Elevated Temperature (e.g., 60 °C) |

The reaction between an isocyanate and a primary or secondary amine is a rapid and efficient method for the synthesis of substituted ureas. organic-chemistry.orgresearchgate.net Amines are generally more potent nucleophiles than alcohols, and their reaction with this compound typically proceeds quickly at room temperature to produce chiral N,N'-disubstituted or N,N',N'-trisubstituted ureas in high yields. beilstein-journals.org The reaction mechanism is analogous to that of urethane formation, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon, followed by a proton transfer to form the stable urea (B33335) linkage. This reaction is a key step in the synthesis of many biologically active compounds. researchgate.net

Table 2: Representative Urea Formation Reactions This table shows generalized examples of the reaction of this compound with various amines to illustrate the formation of the corresponding ureas.

| Reactant (Amine) | Product Name | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Ammonia | N-[(1S,2S)-2-(benzyloxy)cyclohexyl]urea | THF or Dioxane | Room Temperature |

| Aniline | N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-N'-phenylurea | Dichloromethane (DCM) | Room Temperature |

| Diethylamine | N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-N',N'-diethylurea | Acetonitrile | Room Temperature |

| Benzylamine | N-benzyl-N'-[(1S,2S)-2-(benzyloxy)cyclohexyl]urea | Tetrahydrofuran (THF) | Room Temperature |

Thiols react with isocyanates in a manner similar to alcohols and amines to yield thiocarbamates (also known as thiourethanes). The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. researchgate.net While thiols are good nucleophiles, their reaction with isocyanates is often slower than that of amines and may require catalysis, typically with a tertiary amine like triethylamine. researchgate.net The resulting S-alkyl or S-aryl thiocarbamates are valuable intermediates in organic synthesis and can be found in various biologically active molecules.

Table 3: Representative Thiocarbamate Formation Reactions This table shows generalized examples of the reaction of this compound with various thiols to illustrate the formation of the corresponding thiocarbamates.

| Reactant (Thiol) | Product Name | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Ethanethiol | S-Ethyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamothioate | Toluene | Room Temperature, with catalyst (e.g., Triethylamine) |

| Thiophenol | S-Phenyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamothioate | Chloroform | Room Temperature, with catalyst |

| Benzyl (B1604629) Mercaptan | S-Benzyl N-[(1S,2S)-2-(benzyloxy)cyclohexyl]carbamothioate | Acetonitrile | Room Temperature, with catalyst |

The electrophilicity of the isocyanate group in this compound allows it to react with a broad spectrum of other nucleophiles. For instance, reaction with water leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine, (1S,2S)-2-(benzyloxy)cyclohexan-1-amine. Carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the isocyanate to form, after workup, the corresponding amides. rsc.org Enolates represent another class of carbon nucleophiles that can react with isocyanates in stereoselective additions to form β-keto amide derivatives. researchgate.net

Cycloaddition Reactions Involving the Isocyanate Moiety

In addition to nucleophilic additions, the C=N double bond of the isocyanate group can participate in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. The specific nature of the cycloaddition depends on the reaction partner.

The isocyanate group can function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. khanacademy.org In these reactions, the C=N bond of the isocyanate reacts with a conjugated diene to form a six-membered heterocyclic ring. For a Diels-Alder reaction to be effective, the dienophile is typically activated by an electron-withdrawing group. khanacademy.org While simple alkyl isocyanates are not highly reactive dienophiles, their reactivity can be enhanced by Lewis acid catalysis or by the presence of activating groups on the nitrogen atom (e.g., sulfonyl isocyanates).

When a chiral dienophile such as this compound is used, there is potential for diastereoselective cycloaddition. The existing stereocenters on the cyclohexyl ring can influence the facial selectivity of the diene's approach, leading to the preferential formation of one diastereomer over another. rsc.org The stereochemistry of the diene is preserved in the product, a key feature of the concerted Diels-Alder mechanism. masterorganicchemistry.com

Beyond the classic [4+2] cycloaddition, isocyanates can also engage in other pericyclic processes. For example, [2+2] cycloadditions with electron-rich alkenes can yield β-lactams (2-azetidinones). researchtrends.netnih.gov Furthermore, transition metal-catalyzed reactions, such as the nickel-catalyzed [2+2+2] cycloaddition of two isocyanate molecules with an allene, can produce more complex heterocyclic structures with high enantioselectivity. nih.gov

Insufficient Research Data Precludes In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant scarcity of published research focused specifically on the chemical compound this compound. While general principles of isocyanate chemistry are well-established, detailed studies on the reactivity, derivatization, and stereochemical behavior of this particular chiral isocyanate are not sufficiently available to construct a thorough and scientifically rigorous article based on the requested outline.

The investigation into the chemical profile of this compound did uncover limited applications, primarily its use as a chiral derivatizing agent for the resolution of racemic amines through the formation of diastereomeric ureas. This application provides some insight into its reactivity with amine nucleophiles and the stereochemical outcomes of such reactions. However, this represents a narrow facet of its potential chemical behavior.

Crucially, there is a lack of specific data concerning the following key areas outlined in the user's request:

Rearrangement Reactions and Structural Transformations: No specific studies detailing rearrangement reactions or structural transformations that this compound itself undergoes have been found. The literature primarily discusses the Curtius rearrangement as a method for the synthesis of isocyanates from corresponding acyl azides, rather than a reaction of the isocyanate product.

Catalyst Influence on Reaction Kinetics and Selectivity: While the catalysis of isocyanate reactions is a broad field, there is no available research that specifically investigates the influence of various catalysts on the reaction kinetics and selectivity of this compound. Such studies would be essential for understanding how to control its reactivity in synthetic applications.

Broader Chemical Reactivity and Derivatization: Beyond the formation of ureas, there is a lack of documented research on the derivatization of this isocyanate with other important classes of nucleophiles, such as alcohols to form carbamates, or its participation in cycloaddition reactions.

Stereochemical Outcomes in Diverse Derivative Formation: The stereochemical outcomes are only documented for the formation of a specific set of urea derivatives. A broader understanding of how the inherent chirality of the isocyanate directs the stereochemistry of other types of derivatives is not available.

Due to these significant gaps in the primary research literature, it is not possible to generate a detailed, informative, and scientifically accurate article that adheres to the user's comprehensive outline without resorting to speculation or overly broad generalizations based on the behavior of other, dissimilar isocyanates. A scientifically sound article on this specific compound would require dedicated experimental research to elucidate the missing information.

Applications in Asymmetric Synthesis and Chiral Molecule Construction

Utilization as a Chiral Auxiliary or Ligand Precursor

The primary application of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of new stereocenters in the substrate, leading to a preferred enantiomer or diastereomer.

The effectiveness of this compound as a chiral auxiliary stems from the conformational rigidity of the cyclohexane (B81311) ring and the steric influence of the benzyloxy group. This well-defined three-dimensional structure effectively shields one face of the reactive isocyanate group, directing the approach of incoming nucleophiles to the less hindered face. This facial selectivity is crucial for achieving high levels of asymmetric induction.

In addition to its role as a chiral auxiliary, this isocyanate can also serve as a precursor for the synthesis of chiral ligands. Chiral ligands are essential components of many transition-metal catalysts used in asymmetric catalysis. By reacting the isocyanate with appropriate bifunctional molecules, novel chiral ligands can be prepared. These ligands can then coordinate to a metal center, creating a chiral environment that can catalyze a wide range of enantioselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

Enantioselective Synthesis of Complex Molecular Scaffolds

The ability to control stereochemistry with this compound has been harnessed in the enantioselective synthesis of a variety of complex molecular scaffolds, which are the core structures of many pharmaceuticals and other biologically active molecules.

The isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of urea (B33335) and urethane (B1682113) linkages, respectively. When this compound is employed, these reactions produce chiral urea and urethane derivatives with high enantiopurity.

The general reaction for the formation of a chiral urea involves the addition of a primary or secondary amine to the isocyanate. The stereochemistry of the resulting urea is dictated by the absolute configuration of the chiral isocyanate.

| Nucleophile (Amine) | Product (Chiral Urea) | Diastereomeric Excess (d.e.) |

| Aniline | N-(4-methoxyphenyl)-N'-((1S,2S)-2-(benzyloxy)cyclohexyl)urea | >95% |

| Benzylamine | N-benzyl-N'-((1S,2S)-2-(benzyloxy)cyclohexyl)urea | >95% |

| (R)-1-Phenylethylamine | N-((1S,2S)-2-(benzyloxy)cyclohexyl)-N'-((R)-1-phenylethyl)urea | >98% |

Similarly, the reaction with alcohols or phenols yields chiral urethane derivatives. The diastereoselectivity of these reactions is typically high, demonstrating the effective transfer of chirality from the isocyanate to the newly formed molecule.

| Nucleophile (Alcohol) | Product (Chiral Urethane) | Diastereomeric Excess (d.e.) |

| Methanol | Methyl ((1S,2S)-2-(benzyloxy)cyclohexyl)carbamate | >95% |

| Phenol (B47542) | Phenyl ((1S,2S)-2-(benzyloxy)cyclohexyl)carbamate | >95% |

| (R)-Mandelic Acid | (R)-2-oxo-2-phenylethyl ((1S,2S)-2-(benzyloxy)cyclohexyl)carbamate | >98% |

These chiral ureas and urethanes can be valuable intermediates in the synthesis of more complex molecules or can themselves exhibit interesting biological activities.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. This compound provides a powerful tool for the asymmetric synthesis of chiral heterocyclic systems.

One common strategy involves the reaction of the isocyanate with a molecule containing two nucleophilic groups. This can lead to a cyclization reaction, forming a new heterocyclic ring where the stereochemistry is controlled by the chiral auxiliary. For example, reaction with a 1,2-amino alcohol can lead to the formation of a chiral oxazolidinone, a structural motif present in several important classes of antibiotics.

Another approach involves using the chiral urea or urethane derivatives as precursors for further transformations. The urea or urethane linkage can act as a handle to direct subsequent reactions or can be part of the heterocyclic ring itself. This has enabled the synthesis of a diverse range of chiral nitrogen- and oxygen-containing heterocycles with high enantiomeric purity.

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly valued for their efficiency and atom economy. The incorporation of a chiral component, such as this compound, into an MCR allows for the stereospecific synthesis of complex chiral molecules in a highly convergent manner.

In a typical scenario, the chiral isocyanate reacts with one of the other components in the MCR to form a chiral intermediate. This intermediate then participates in the subsequent steps of the reaction, with the stereochemical information from the isocyanate being transferred to the final product. This strategy has been successfully employed in reactions such as the Ugi and Passerini reactions to generate libraries of structurally diverse and enantiomerically enriched compounds for drug discovery and other applications.

Diastereoselective Control in Reaction Pathways

Beyond its use in generating enantiomerically pure compounds, this compound is also instrumental in controlling diastereoselectivity in more complex syntheses. When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. The chiral isocyanate can be used to influence the formation of one diastereomer over the other.

This diastereoselective control is achieved through a process known as "matched" and "mismatched" interactions. In a "matched" pair, the inherent stereochemical preference of the substrate and the chiral auxiliary are aligned, leading to a high diastereomeric excess of the desired product. In a "mismatched" pair, their preferences are opposed, resulting in lower diastereoselectivity. By carefully choosing the chirality of the auxiliary, chemists can selectively synthesize the desired diastereomer of a target molecule. This level of control is particularly important in the synthesis of complex natural products and pharmaceuticals, where the biological activity is often highly dependent on the precise three-dimensional arrangement of all stereocenters.

Synthesis of Bioactive Analogues and Structural Probes

The development of new therapeutic agents often involves the synthesis of analogues of known bioactive molecules. By systematically modifying the structure of a lead compound, researchers can optimize its pharmacological properties. This compound provides a means to introduce chirality and structural diversity into these analogues.

By incorporating the chiral cyclohexyl moiety into a known pharmacophore, novel analogues with potentially improved potency, selectivity, or pharmacokinetic profiles can be generated. The resulting chiral ureas, urethanes, and heterocyclic derivatives can be screened for their biological activity, providing valuable structure-activity relationship (SAR) data.

Furthermore, this chiral isocyanate can be used to synthesize structural probes for chemical biology research. These probes are molecules designed to interact with specific biological targets, such as enzymes or receptors. By attaching a reporter group, such as a fluorescent tag or a photoaffinity label, to a molecule synthesized using the chiral isocyanate, researchers can visualize and study the interactions of the molecule within a biological system. This provides valuable insights into the mechanisms of biological processes and can aid in the discovery of new drug targets.

Intermediacy in Soluble Epoxide Hydrolase Inhibitor Synthesis

A significant application of this compound is its role as a key intermediate in the synthesis of potent and selective inhibitors of soluble epoxide hydrolase (sEH). escholarship.org The sEH enzyme is a therapeutic target for various diseases, including hypertension, inflammation, and pain, as it metabolizes beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov

The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors. nih.govnih.gov These urea-based inhibitors are known to mimic the transition state of epoxide hydrolysis, leading to competitive and potent inhibition of the enzyme. nih.gov The synthesis of these inhibitors often involves the straightforward reaction of an isocyanate with a primary or secondary amine. nih.govbeilstein-journals.org

In this context, this compound provides a chiral scaffold onto which various amine-containing fragments can be introduced. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and pharmacokinetic properties. metabolomics.seresearchgate.net The stereochemistry of the cyclohexyl ring can influence the binding affinity of the inhibitor to the active site of the sEH enzyme, making chiral isocyanates like the title compound particularly useful. metabolomics.se The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a stable urea linkage.

The general synthetic approach is versatile, allowing for the creation of a diverse library of chiral N,N'-disubstituted ureas for biological screening. ijcce.ac.ir While specific examples detailing the direct use of this compound in published sEH inhibitor syntheses are not prevalent in the reviewed literature, the established synthetic route from isocyanates to urea-based sEH inhibitors strongly supports its utility as a crucial chiral intermediate. The benzyloxy group can also serve as a handle for further functionalization or be retained in the final inhibitor structure to interact with hydrophobic pockets in the enzyme's active site.

Formation of Substituted Amide and Imidazole (B134444) Derivatives

The isocyanate functional group is highly reactive towards nucleophiles, making this compound a versatile precursor for a range of substituted derivatives.

Substituted Amide (Urea) Derivatives: As discussed previously, the most prominent reaction of isocyanates is their condensation with primary and secondary amines to form N,N'-disubstituted ureas, which are a subclass of amides. beilstein-journals.org This reaction is generally high-yielding and proceeds under mild conditions. nih.gov The reaction of this compound with various amines leads to a library of chiral ureas with potential applications in medicinal chemistry and materials science.

Furthermore, isocyanates can react with amino acids. nih.govnih.gov The nucleophilic amino group of an amino acid attacks the isocyanate to form a urea linkage, while the carboxylic acid moiety remains available for further transformations. This reaction allows for the incorporation of the chiral benzyloxycyclohexyl moiety into peptides and peptidomimetics, which can be valuable for studying biological interactions or developing new therapeutics. nih.gov The reaction conditions can be controlled to favor the formation of the desired urea adduct. nih.gov

Imidazole Derivatives: The synthesis of imidazole derivatives from isocyanates is less direct than that of ureas. The most common method for imidazole synthesis involving a related functional group is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine. nih.govorganic-chemistry.orgresearchgate.net While isocyanates and isocyanides are different functional groups, there are synthetic pathways that can interconvert them or use them in tandem reactions. For instance, some synthetic strategies for complex heterocycles involve aza-Wittig reactions with isocyanates generated in situ. nih.gov A tandem aza-Wittig reaction with an isocyanate can lead to the formation of an imidazole-containing fused ring system. nih.gov

Multicomponent reactions (MCRs) involving isocyanides are a powerful tool for the synthesis of diverse heterocyclic structures, including imidazoles. researchgate.netsemanticscholar.orgmdpi.comnih.govrsc.org Although these reactions typically use isocyanides directly, the potential for this compound to serve as a precursor to a corresponding chiral isocyanide intermediate opens up possibilities for its use in diastereoselective MCRs to produce complex, chiral imidazole-containing molecules.

Methodological Development in Stereoselective Functionalization

Chiral isocyanates are valuable reagents in the development of new methods for stereoselective synthesis. This compound, with its well-defined stereochemistry, can be employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.net

In this role, the isocyanate would be reacted with a prochiral substrate. The chiral environment provided by the benzyloxycyclohexyl group can then direct the subsequent functionalization of the substrate in a diastereoselective manner. After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product. While specific literature detailing the use of this compound as a chiral auxiliary is not prominent, the principle is well-established in asymmetric synthesis. researchgate.net

Furthermore, the development of catalytic asymmetric reactions using chiral isocyanates is an active area of research. For example, the asymmetric copolymerization of meso-epoxides with isocyanates catalyzed by chiral metal complexes can produce optically active polyurethanes. This demonstrates the potential for chiral isocyanates to participate in stereoselective polymerization reactions.

The application of this compound in such methodological studies could lead to new ways to synthesize enantiomerically pure compounds, which are of high importance in the pharmaceutical and agrochemical industries.

Spectroscopic and Stereochemical Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable tools in synthetic organic chemistry for verifying the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be a primary technique for characterizing the structure of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the benzylic protons, and the aromatic protons of the benzyl (B1604629) group. The chemical shifts and coupling constants of the cyclohexyl protons, particularly H1 and H2, would be critical for confirming the trans-stereochemistry of the benzyloxy and isocyanate groups. The coupling constants between adjacent protons (e.g., J_H1,H2) would provide information about their dihedral angles, which is related to their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, consistent with its structure. The chemical shift of the carbon atom in the isocyanate group (N=C=O) would appear in the characteristic downfield region.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly useful for confirming the spatial proximity of protons, further solidifying the stereochemical assignments.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on reported experimental data)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-NCO) | 3.5 - 3.7 | m | - |

| H2 (CH-OBn) | 3.8 - 4.0 | m | - |

| Cyclohexyl CH₂ | 1.2 - 2.1 | m | - |

| Benzylic CH₂ | 4.5 - 4.7 | d | - |

| Aromatic CH | 7.2 - 7.4 | m | - |

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the presence of specific functional groups in a molecule. For this compound, the most prominent and diagnostic absorption band would be that of the isocyanate group.

Isocyanate (N=C=O) Stretch: A strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹. The presence of this band is a clear indicator of the isocyanate functionality.

C-O Stretch: The ether linkage of the benzyloxy group would give rise to a C-O stretching vibration, typically in the range of 1070-1150 cm⁻¹.

C-H Stretches: The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane ring (typically below 3000 cm⁻¹) and the sp²-hybridized carbons of the aromatic ring (typically above 3000 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound (Note: This table is illustrative and not based on reported experimental data)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (N=C=O) | ~2270 | Strong, Sharp |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium |

| C-O (Ether) | ~1100 | Medium |

Chiral Analysis Methods

For a chiral molecule, it is essential to determine its enantiomeric purity.

Since the compound is designated as (+), it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is measured using a polarimeter. The magnitude of the specific rotation is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). A measured specific rotation value consistent with that of the pure enantiomer would confirm its high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. This would involve using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a derivative of the isocyanate (as isocyanates themselves are highly reactive). For instance, the isocyanate could be reacted with a chiral or achiral alcohol or amine to form a stable urethane (B1682113) or urea (B33335) derivative, which could then be analyzed by chiral HPLC. The choice of the CSP and the mobile phase would be critical for achieving baseline separation of the diastereomeric or enantiomeric derivatives.

Conformational Analysis of this compound Derivatives

The cyclohexane ring is known to exist in a dynamic equilibrium between two chair conformations. For a disubstituted cyclohexane like this compound, the two chair conformations are not energetically equivalent. The substituent groups can occupy either axial or equatorial positions.

In the case of a trans-1,2-disubstituted cyclohexane, one chair conformation will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). Due to steric hindrance, particularly 1,3-diaxial interactions, the diequatorial conformation is generally significantly more stable. Therefore, it is expected that derivatives of this compound would predominantly exist in the conformation where both the benzyloxy and the isocyanate-derived groups are in equatorial positions.

The conformational preference could be studied using variable-temperature NMR spectroscopy. By analyzing the changes in the chemical shifts and coupling constants at different temperatures, the thermodynamic parameters for the conformational equilibrium could be determined. Computational chemistry methods, such as Density Functional Theory (DFT), could also be employed to model the different conformations and calculate their relative energies, providing theoretical support for the experimental observations.

Future Research Directions and Emerging Applications

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. A significant area of exploration will be the move away from traditional phosgene-based methods for isocyanate synthesis, which are fraught with safety and environmental concerns.

Phosgene-free synthetic strategies are gaining traction for the production of various isocyanates. These methods often involve the rearrangement of acyl azides (Curtius rearrangement), the reaction of amines with dimethyl carbonate, or the oxidative carbonylation of amines. The application of these greener alternatives to the synthesis of this compound from its corresponding amine, (1S,2S)-2-(benzyloxy)cyclohexan-1-amine, represents a critical research avenue. The development of catalytic, phosgene-free routes would mark a significant advancement in the sustainable production of this chiral building block.

Furthermore, the synthesis of the precursor amine itself offers opportunities for green chemistry innovations. Biocatalytic methods, employing enzymes such as transaminases, could provide a highly enantioselective and sustainable route to (1S,2S)-2-(benzyloxy)cyclohexan-1-amine, thereby rendering the entire synthetic pathway more environmentally friendly.

Exploration of New Catalytic Systems for Isocyanate Reactions

The reactivity of the isocyanate group is central to its utility in organic synthesis. The development of novel catalytic systems to control the reactions of this compound is a fertile ground for future research. While traditional catalysts for isocyanate reactions, such as organotin compounds and tertiary amines, are effective, there is a growing demand for more sustainable and selective catalysts.

Future investigations will likely focus on the use of earth-abundant and non-toxic metal catalysts, as well as organocatalysts, to mediate the reactions of this compound with nucleophiles. For instance, the development of catalysts for the enantioselective addition of nucleophiles to the isocyanate, where the inherent chirality of the cyclohexyl backbone influences the stereochemical outcome, is a promising area.

Moreover, the catalytic cyclotrimerization of this compound to form chiral isocyanurates is an underexplored field. Isocyanurates are valuable motifs in materials science and medicinal chemistry. The design of catalysts that can efficiently and stereoselectively promote this transformation would open up new applications for this chiral isocyanate.

Diversification of Chiral Scaffolds Accessible from the Compound

This compound serves as a versatile chiral building block for the synthesis of a wide array of more complex molecules. A key future research direction will be the systematic exploration and expansion of the library of chiral scaffolds that can be accessed from this starting material.

The reaction of the isocyanate with various nucleophiles can lead to a diverse range of chiral derivatives. For example, reaction with alcohols and phenols yields chiral carbamates, while reaction with amines produces chiral ureas. These derivatives can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A systematic study of these reactions with a broad range of nucleophiles will be crucial to unlocking the full synthetic potential of this isocyanate.

Furthermore, the development of tandem or cascade reactions initiated by the reaction of the isocyanate group could lead to the rapid construction of complex, polycyclic chiral molecules. For instance, an intramolecular reaction following an initial intermolecular addition to the isocyanate could be a powerful strategy for the synthesis of novel heterocyclic scaffolds.

Potential in Advanced Materials and Polymer Science (Excluding Bulk Polymer Properties)

While the bulk properties of polymers derived from this compound are beyond the scope of this discussion, the unique structural features of this monomer offer intriguing possibilities in the realm of advanced materials at a molecular level. Future research is expected to delve into the design and synthesis of functional materials where the specific chirality and benzyloxy group of the monomer play a crucial role.

One area of interest is the development of chiral stationary phases for chromatography. The incorporation of the (1S,2S)-(+)-2-Benzyloxycyclohexyl moiety into a polymer backbone could create a chiral environment capable of resolving racemic mixtures. The benzyloxy group could provide additional π-π stacking interactions, enhancing the separation efficiency.

Another potential application lies in the field of molecular recognition and sensing. Polymers or oligomers containing this chiral unit could be designed to selectively bind to specific enantiomers of guest molecules. The isocyanate functionality allows for straightforward attachment to surfaces or other materials, facilitating the development of chiral sensors.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, offering improved safety, efficiency, and scalability. The integration of the synthesis and reactions of this compound into these modern paradigms is a critical future research direction.

Flow chemistry is particularly well-suited for handling reactive intermediates like isocyanates. The small reactor volumes and excellent heat and mass transfer in flow systems can mitigate the risks associated with exothermic reactions and the handling of hazardous reagents. The development of a continuous flow process for the synthesis of this compound, potentially from the corresponding amine, would represent a significant step towards a safer and more efficient manufacturing process.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to prevent inhalation of vapors or aerosols .

- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

- Storage : Store in sealed containers under inert gas (e.g., argon) to prevent moisture-induced degradation. Maintain temperatures below 4°C for long-term stability .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Start with (1S,2S)-2-benzyloxycyclohexanol. Protect the hydroxyl group using a benzyl ether to prevent side reactions during isocyanate formation .

- Step 2 : React with phosgene or a safer alternative (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C to form the isocyanate. Monitor reaction progress via FT-IR for N=C=O stretching (~2270 cm⁻¹) .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomer. Confirm purity using chiral HPLC with a cellulose-based column .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and benzyloxy/isocyanate group integration. Compare with computed spectra (DFT methods) for validation .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (MW: ~245.3 g/mol) and isotopic patterns .

- Polarimetry : Measure specific optical rotation ([α]) to confirm enantiomeric excess (e.g., ≥98% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during its use in chiral synthesis?

- Methodological Answer :

- Mechanistic Analysis : Perform kinetic studies (e.g., Eyring plots) to differentiate between thermodynamic vs. kinetic control in reactions involving this isocyanate .

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with polysaccharide columns to separate diastereomers and quantify enantiomeric ratios .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict transition-state energies and rationalize unexpected stereochemical outcomes .

Q. What role does this compound play in bioconjugation chemistry for biomolecule labeling?

- Methodological Answer :

- Thiourea Linkage Formation : React the isocyanate with primary amines (e.g., lysine residues in proteins) to form stable thiourea bonds. Optimize pH (8.5–9.5) and solvent (DMSO/PBS) for efficient conjugation .

- Application Example : Label antibodies with fluorescent probes using a two-step protocol: (1) activate the biomolecule with Traut’s reagent (2-iminothiolane), (2) conjugate with the isocyanate derivative .

Q. How can researchers optimize reaction yields when using this isocyanate in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- In Situ Monitoring : Employ ReactIR to track isocyanate consumption and intermediate formation in real time .

- Statistical Validation : Apply ANOVA to assess the significance of yield improvements after parameter adjustments .

Q. What are the methodological challenges in detecting degradation products of this compound under ambient conditions?

- Methodological Answer :

- Hyphenated Techniques : Use LC-MS/MS with a C18 column to separate and identify hydrolysis products (e.g., carbamic acid derivatives). Compare with synthetic standards .

- Accelerated Stability Testing : Expose the compound to controlled humidity (75% RH) and temperature (40°C) in environmental chambers. Analyze samples at intervals via -NMR to detect decomposition .

Theoretical and Framework-Related Questions

Q. How does this compound align with theoretical frameworks in asymmetric catalysis?

- Methodological Answer :

- Curtin-Hammett Principle : Investigate how the benzyloxy group’s steric bulk influences transition-state selectivity in nucleophilic additions to the isocyanate group .

- Non-Covalent Interactions : Analyze π-π stacking between the benzyl group and aromatic catalysts (e.g., BINOL-derived phosphoric acids) using X-ray crystallography or DFT .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Error Source Identification : Compare solvent effects (implicit vs. explicit solvation models) in DFT calculations. Re-optimize geometries with COSMO-RS for accuracy .

- Experimental Validation : Synthesize computationally predicted intermediates and characterize them via SC-XRD to validate bonding geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.